molecular formula C15H10ClNO5 B2719988 Phenacyl 2-chloro-5-nitrobenzoate CAS No. 282730-80-7

Phenacyl 2-chloro-5-nitrobenzoate

Cat. No.: B2719988
CAS No.: 282730-80-7
M. Wt: 319.7
InChI Key: GZVATEIAGYVWFE-UHFFFAOYSA-N
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Description

Phenacyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.7 g/mol. It is a derivative of benzoic acid and contains both phenacyl and nitro functional groups, making it a versatile compound in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the nitration of 2-chlorobenzoic acid to obtain 2-chloro-5-nitrobenzoic acid, followed by esterification with phenacyl bromide. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems for precise control .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenacyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates.

    Reduction: 2-chloro-5-aminobenzoate.

    Oxidation: 2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Phenacyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenacyl 2-chloro-5-nitrobenzoate involves its interaction with nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The phenacyl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenacyl 2-chlorobenzoate
  • Phenacyl 4-nitrobenzoate
  • 2-chloro-5-nitrobenzoic acid

Uniqueness

Phenacyl 2-chloro-5-nitrobenzoate is unique due to the presence of both phenacyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds .

Properties

IUPAC Name

phenacyl 2-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-13-7-6-11(17(20)21)8-12(13)15(19)22-9-14(18)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVATEIAGYVWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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